

3'-Deoxykanamycin C molecular weight and formula

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Compound of Interest

Compound Name: 3'-Deoxykanamycin C

Cat. No.: B1205267

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In-Depth Technical Guide to 3'-Deoxykanamycin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3'-Deoxykanamycin C**, a semi-synthetic aminoglycoside antibiotic. It details its chemical properties, synthesis, mechanism of action, and antibacterial activity, with a focus on its efficacy against resistant bacterial strains.

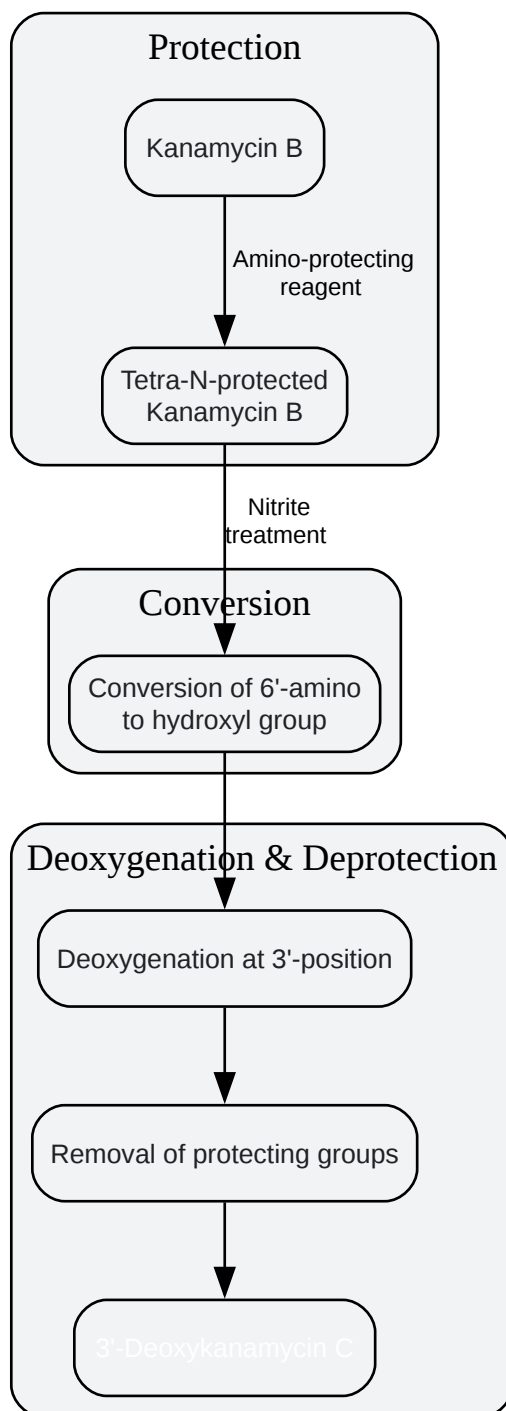
Core Molecular Data

3'-Deoxykanamycin C is a derivative of Kanamycin C, distinguished by the absence of a hydroxyl group at the 3' position. This structural modification is crucial for its enhanced biological activity against certain resistant bacteria.

Property	Value	Source
Molecular Formula	C ₁₈ H ₃₆ N ₄ O ₁₀	[1]
Monoisotopic Mass	468.24313 Da	
Appearance	Colorless crystalline powder	[1]
Decomposition Temperature	180°-220° C	[1]
Specific Optical Rotation	[α] _D ²⁶ = +110° (c 1, water)	[1]

Synthesis of 3'-Deoxykanamycin C

The synthesis of **3'-Deoxykanamycin C** is a multi-step process that starts from a tetra-N-protected derivative of Kanamycin B. A key step in the synthesis involves the deoxygenation at the 3'-position. The overall process, as outlined in historical patents, involves the following conceptual workflow:



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Caption: Conceptual workflow for the synthesis of **3'-Deoxykanamycin C**.

Experimental Protocol Summary

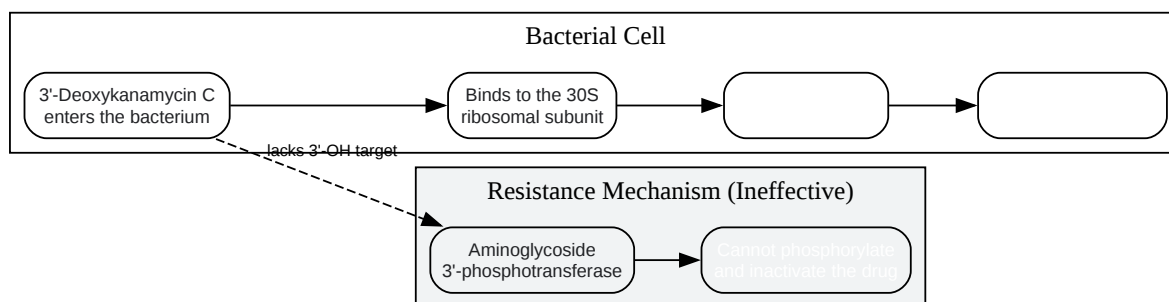
While the seminal 1971 paper by Umezawa et al. provides the foundational method, a detailed, contemporary protocol would be adapted from established aminoglycoside modification techniques. A general outline is as follows:

- **Protection of Amino Groups:** Kanamycin B is treated with an appropriate amino-protecting reagent to selectively protect the four amino groups, with the 6'-amino group being the most reactive.
- **Conversion of the 6'-Amino Group:** The primary 6'-amino group of the tetra-N-protected Kanamycin B is treated with a nitrite to convert it into a hydroxyl group, yielding a protected Kanamycin C derivative.
- **Deoxygenation:** The crucial step involves the selective deoxygenation of the 3'-hydroxyl group. This is a challenging chemical transformation that requires specific reagents to avoid affecting other hydroxyl groups.
- **Deprotection:** Finally, the protecting groups are removed from the amino functions to yield the final product, **3'-Deoxykanamycin C**.

Mechanism of Action and Resistance

Like other aminoglycoside antibiotics, **3'-Deoxykanamycin C** exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to bacterial cell death.

The key advantage of **3'-Deoxykanamycin C** lies in its activity against bacteria that have developed resistance to other aminoglycosides. A primary mechanism of resistance is the enzymatic modification of the antibiotic by bacterial enzymes, such as aminoglycoside 3'-phosphotransferases. These enzymes phosphorylate the 3'-hydroxyl group of the antibiotic, inactivating it. Because **3'-Deoxykanamycin C** lacks this 3'-hydroxyl group, it is not a substrate for these inactivating enzymes and retains its antibacterial activity.^[1]



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Caption: Mechanism of action of **3'-Deoxykanamycin C** and its evasion of a key resistance mechanism.

Antibacterial Activity

3'-Deoxykanamycin C has demonstrated significant antibacterial activity against a range of bacteria, including strains resistant to the parent compound, Kanamycin. It is particularly effective against resistant strains of *Escherichia coli* and *Pseudomonas aeruginosa*.^[2] The lack of the 3'-hydroxyl group makes it a valuable compound for combating infections caused by bacteria that produce aminoglycoside 3'-phosphotransferases.^[1]

Experimental Protocol for Antibacterial Susceptibility Testing (Kirby-Bauer Method Adaptation)

This protocol outlines a standard method for evaluating the antibacterial efficacy of **3'-Deoxykanamycin C**.

- **Bacterial Culture Preparation:** Prepare an overnight culture of the test bacterium (e.g., a resistant strain of *E. coli*) in a suitable broth medium.
- **Inoculum Standardization:** Dilute the overnight culture to achieve a standardized turbidity, typically corresponding to a specific cell density (e.g., 0.5 McFarland standard).

- Plate Inoculation: Evenly swab the standardized bacterial suspension onto the surface of a Mueller-Hinton agar plate.
- Disc Application: Aseptically place a sterile paper disc impregnated with a known concentration of **3'-Deoxykanamycin C** onto the surface of the inoculated agar.
- Incubation: Invert the plate and incubate at a temperature optimal for the test bacterium (e.g., 37°C) for 16-24 hours.
- Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around the disc where bacterial growth has been inhibited. The size of this "zone of inhibition" is indicative of the antibiotic's effectiveness.

This in-depth guide provides foundational knowledge for researchers and professionals working with **3'-Deoxykanamycin C**. Further investigation into its clinical applications, pharmacokinetics, and safety profile is essential for its potential development as a therapeutic agent.

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References

- 1. US4120955A - Method for production of kanamycin C and its derivatives - Google Patents [patents.google.com]
- 2. Synthesis of 3'-deoxykanamycin effective against kanamycin-resistant Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
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